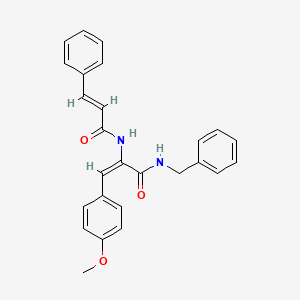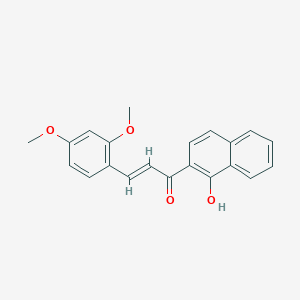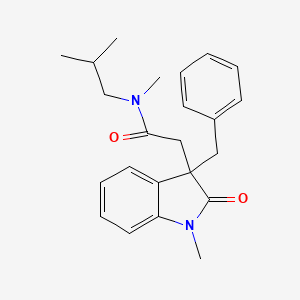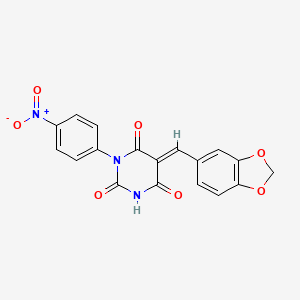
N-benzyl-2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylamide, also known as BCMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
N-benzyl-2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antiviral, and antimicrobial activities. In drug discovery, this compound has been used as a scaffold for the design of novel drugs with improved pharmacological properties. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles.
Mécanisme D'action
The mechanism of action of N-benzyl-2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. This compound has been shown to inhibit the activity of protein kinases, such as ERK1/2 and JNK, and to modulate the expression of various cytokines and growth factors, such as TNF-α and VEGF.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In viral infections, this compound has been shown to inhibit viral replication and reduce inflammation. In bacterial infections, this compound has been shown to exhibit antibacterial activity and reduce biofilm formation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-benzyl-2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylamide in lab experiments is its versatility, as it can be easily modified to introduce various functional groups and improve its pharmacological properties. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
Orientations Futures
There are numerous future directions for the research and development of N-benzyl-2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylamide. One potential direction is the design and synthesis of novel this compound derivatives with improved pharmacological properties and reduced toxicity. Another potential direction is the use of this compound as a building block for the synthesis of functional materials with applications in drug delivery and tissue engineering. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various disease states.
Méthodes De Synthèse
The synthesis of N-benzyl-2-(cinnamoylamino)-3-(4-methoxyphenyl)acrylamide involves the reaction of cinnamic acid with N-benzyl-4-methoxyaniline in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the intermediate cinnamoylbenzyl carbamate. This intermediate is then reacted with acryloyl chloride to form the final product, this compound.
Propriétés
IUPAC Name |
(E)-N-benzyl-3-(4-methoxyphenyl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-31-23-15-12-21(13-16-23)18-24(26(30)27-19-22-10-6-3-7-11-22)28-25(29)17-14-20-8-4-2-5-9-20/h2-18H,19H2,1H3,(H,27,30)(H,28,29)/b17-14+,24-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLLXPILJQRUCZ-ANEVDTJVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CC=C2)NC(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CC=C2)/NC(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-chloro-4-methylphenyl)-2-(methylthio)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5367739.png)


![ethyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alaninate](/img/structure/B5367762.png)
![1-[(5-methyl-3-thienyl)carbonyl]azocane](/img/structure/B5367774.png)
![2-[(4-methoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid](/img/structure/B5367778.png)
![allyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-4-carboxylate](/img/structure/B5367786.png)
![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-[4-(methylamino)piperidin-1-yl]nicotinamide](/img/structure/B5367792.png)
![{1-(5-ethyl-2-methylpyrimidin-4-yl)-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5367798.png)

![4-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5367818.png)
![4-{[3-cyano-4-(4-isopropylphenyl)-5-methyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5367823.png)

![5-{2-[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5367838.png)